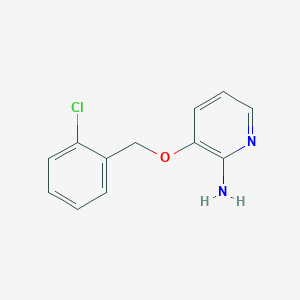
2-Amino-3-(2-chlorobenzyloxy)pyridine
Übersicht
Beschreibung
2-Amino-3-(2-chlorobenzyloxy)pyridine is a chemical compound that belongs to the pyridine family. It is also known as Cbz-2-amino-3-chloropyridine or CBAP. This compound has gained attention in recent years due to its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 2-Amino-3-(2-chlorobenzyloxy)pyridine is not fully understood. However, studies have suggested that it may act as a kinase inhibitor, blocking the activity of certain enzymes involved in cell signaling pathways. This, in turn, may lead to the inhibition of cell proliferation and the induction of apoptosis (programmed cell death). Further studies are needed to fully elucidate the mechanism of action of this compound.
Biochemische Und Physiologische Effekte
Studies have shown that 2-Amino-3-(2-chlorobenzyloxy)pyridine has several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation in animal models of rheumatoid arthritis. Additionally, it has been found to have low toxicity and good pharmacokinetic properties, making it a promising drug candidate for further development.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Amino-3-(2-chlorobenzyloxy)pyridine in lab experiments is its high purity and stability. It is also relatively easy to synthesize and purify, making it readily available for use in research. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a drug candidate.
Zukünftige Richtungen
There are several future directions for the research and development of 2-Amino-3-(2-chlorobenzyloxy)pyridine. One direction is to further investigate its mechanism of action and identify specific targets for its activity. Another direction is to optimize its pharmacokinetic properties and develop more potent analogs. Additionally, it could be studied for its potential applications in other diseases, such as autoimmune disorders and neurological disorders. Finally, it could be investigated for its potential as a tool compound in chemical biology research.
Wissenschaftliche Forschungsanwendungen
2-Amino-3-(2-chlorobenzyloxy)pyridine has shown potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its anticancer, antitumor, and anti-inflammatory activities. It has also been investigated as a potential drug candidate for the treatment of various diseases, including breast cancer, lung cancer, and rheumatoid arthritis.
Eigenschaften
CAS-Nummer |
107229-61-8 |
|---|---|
Produktname |
2-Amino-3-(2-chlorobenzyloxy)pyridine |
Molekularformel |
C12H11ClN2O |
Molekulargewicht |
234.68 g/mol |
IUPAC-Name |
3-[(2-chlorophenyl)methoxy]pyridin-2-amine |
InChI |
InChI=1S/C12H11ClN2O/c13-10-5-2-1-4-9(10)8-16-11-6-3-7-15-12(11)14/h1-7H,8H2,(H2,14,15) |
InChI-Schlüssel |
DUZCURUMGFQSTD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)COC2=C(N=CC=C2)N)Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)COC2=C(N=CC=C2)N)Cl |
Synonyme |
2-PyridinaMine, 3-[(2-chlorophenyl)Methoxy]- |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

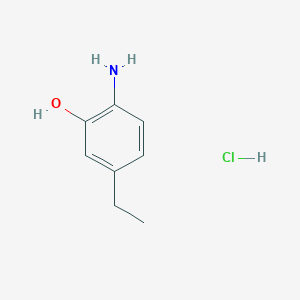
![7-Fluoropyrido[4,3-d]pyrimidin-4-ol](/img/structure/B177004.png)
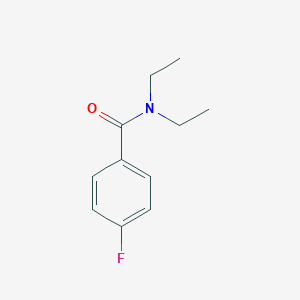
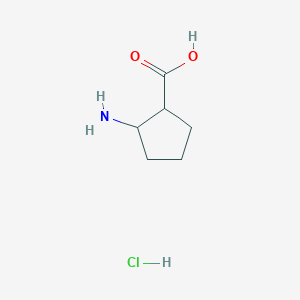
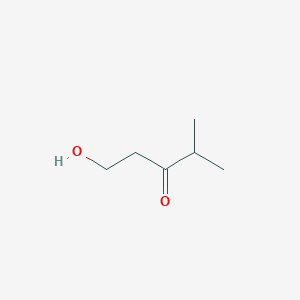
![Acetamide, N-[1,1-bis[(acetyloxy)methyl]-3-phenylpropyl]-](/img/structure/B177012.png)
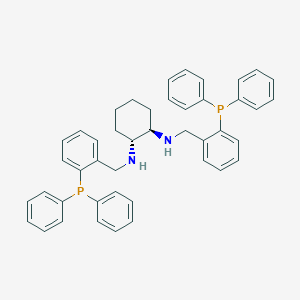
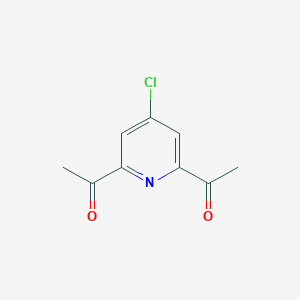
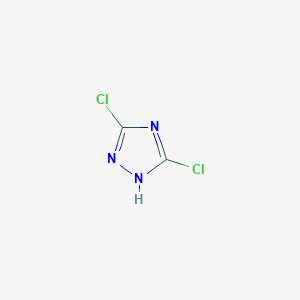
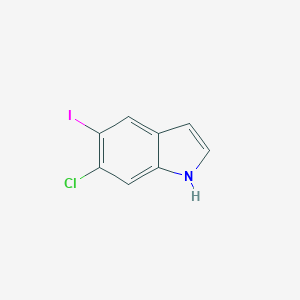
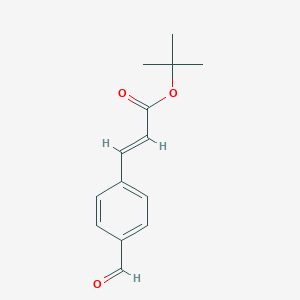
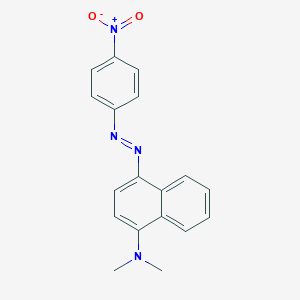
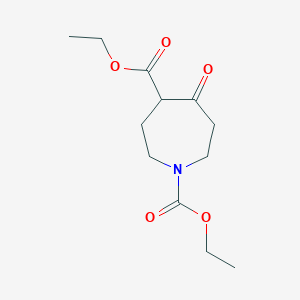
![1-(4-Fluorobenzyl)-[1,4]diazepane dihydrochloride](/img/structure/B177028.png)